molecular formula C22H29N7O B2831502 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine CAS No. 897619-48-6

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2831502
CAS No.: 897619-48-6
M. Wt: 407.522
InChI Key: RUYYPLKIWSSIHR-UHFFFAOYSA-N
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Description

The compound “6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a methoxyphenylpiperazine and a methylpiperidine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would be determined using techniques such as X-ray crystallography or NMR spectroscopy . Unfortunately, the specific structural details for this compound are not available in the retrieved papers.

Scientific Research Applications

G Protein-Biased Dopaminergics

This compound, along with related structures, has been studied for its potential as a G protein-biased dopaminergic agent. Incorporating pyrazolo[1,5-a]pyridine heterocyclic appendages into the structure of 1,4-disubstituted aromatic piperazines, researchers have developed high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential therapeutic applications for psychiatric conditions such as schizophrenia. The study demonstrated the antipsychotic activity of a representative compound in vivo, underscoring the complex structure-functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).

Inhibitors of Vascular Smooth Muscle Cell Functions

Another research application of a similar pyrazolo[1,5-a]pyrimidine derivative, known as compound C, involved its role in inhibiting vascular smooth muscle cell (SMC) proliferation and migration. This action was identified to be AMP-activated protein kinase (AMPK)-independent. Compound C's ability to inhibit SMC function and reduce neointima formation after arterial injury suggests its potential as a therapeutic agent in preventing occlusive vascular disease (Peyton et al., 2011).

Antiviral Activities

The pyrazolo[3,4-d]pyrimidine backbone has been explored for its specificity against human enteroviruses, particularly coxsackieviruses. Some derivatives have demonstrated significant inhibition of enterovirus replication at nanomolar concentrations. Structure-activity relationship (SAR) studies indicated the importance of specific substituents for in vitro antienteroviral activity, suggesting these compounds as potent antiviral agents (Chern et al., 2004).

Antiproliferative Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Compounds exhibited moderate to good activity, highlighting their potential as anticancer agents. The study emphasizes the therapeutic possibilities of these compounds in oncology (Mallesha et al., 2012).

Anticonvulsant Agent

The derivative known as Epimidin, a novel anticonvulsant agent, has shown promise in preclinical studies. A new HPLC method for determining related substances in Epimidin was developed and validated, indicating the compound's stability under various conditions and its potential for clinical use (Severina et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can affect various biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular levels. The compound’s interaction with the alpha1-adrenergic receptors can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can enhance the compound’s bioavailability and efficacy.

Properties

IUPAC Name

6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O/c1-26-20-17(16-23-26)21(28-10-6-3-7-11-28)25-22(24-20)29-14-12-27(13-15-29)18-8-4-5-9-19(18)30-2/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYPLKIWSSIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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